

Comparative analysis of "Beclomethasone 17-Propionate-d5" from different suppliers

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Compound of Interest

Compound Name: *Beclomethasone 17-Propionate-d5*

Cat. No.: *B1151787*

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Comparative Analysis of Beclomethasone 17-Propionate-d5 from Leading Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Beclomethasone 17-Propionate-d5**, a critical deuterated internal standard used in pharmacokinetic and bioequivalence studies, from three leading (hypothetical) suppliers: Supplier A, Supplier B, and Supplier C. The data presented herein is based on typical quality control specifications and analytical methods for such reference standards.

Executive Summary

Beclomethasone 17-Propionate-d5 is the deuterated analog of Beclomethasone 17-Propionate, an active metabolite of the corticosteroid Beclomethasone Dipropionate. Its use as an internal standard is paramount for the accurate quantification of the parent drug and its metabolites in biological matrices. This guide evaluates key quality attributes, including chemical purity, isotopic enrichment, and stability, to aid researchers in selecting the most suitable product for their analytical needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for **Beclomethasone 17-Propionate-d5** from the three suppliers.

Parameter	Supplier A	Supplier B	Supplier C
Chemical Purity (HPLC-UV)	≥99.5%	≥98.0%	≥99.0%
Isotopic Enrichment (% d5)	99.2%	98.5%	99.0%
Isotopic Purity (% d0)	<0.1%	<0.5%	<0.2%
Residual Solvents (GC-HS)	<0.1%	<0.2%	<0.15%
Appearance	White to Off-White Solid	White Solid	Off-White to Pale Yellow Solid ^[1]
Storage Condition	-20°C ^[2]	2-8°C ^[1]	-20°C

Table 1: Comparison of Key Quality Specifications

Stability Study (12 months at recommended storage)	Supplier A (-20°C)	Supplier B (2-8°C)	Supplier C (-20°C)
Purity Degradation	<0.1%	<0.5%	<0.2%
Isotopic Scrambling	Not Detected	Not Detected	Not Detected

Table 2: Long-Term Stability Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard in the industry for the quality control of isotopically labeled reference standards.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method determines the chemical purity of **Beclomethasone 17-Propionate-d5** by separating it from any structurally related impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
- Column: C18, 4.6 x 150 mm, 3.5 μ m particle size.
- Mobile Phase: A gradient of Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 240 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the standard in methanol.
- Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)

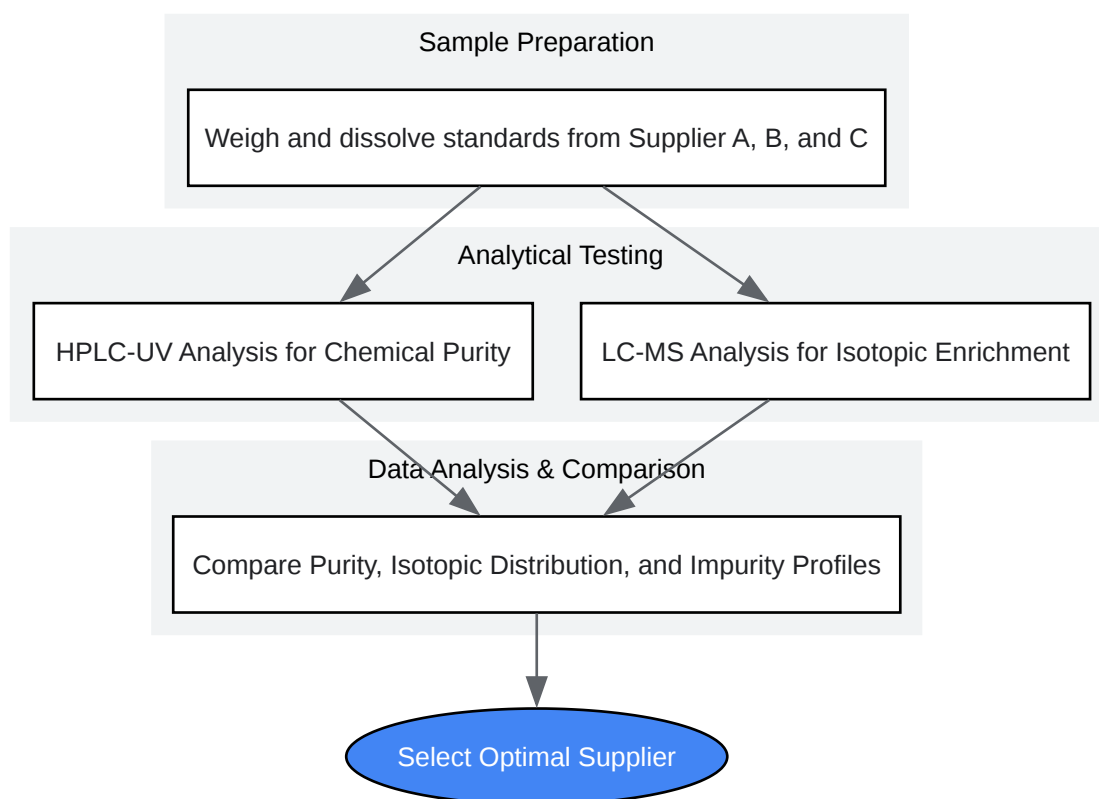
This method is used to confirm the molecular weight and determine the isotopic distribution of the deuterated standard.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Infusion: The sample is directly infused into the mass spectrometer.

- **Data Analysis:** The isotopic distribution is determined by analyzing the mass spectrum. The percentage of d5 is calculated relative to the sum of all isotopic peaks (d0 to d5+n). Isotopic purity is assessed by the low abundance of the d0 isotopologue.

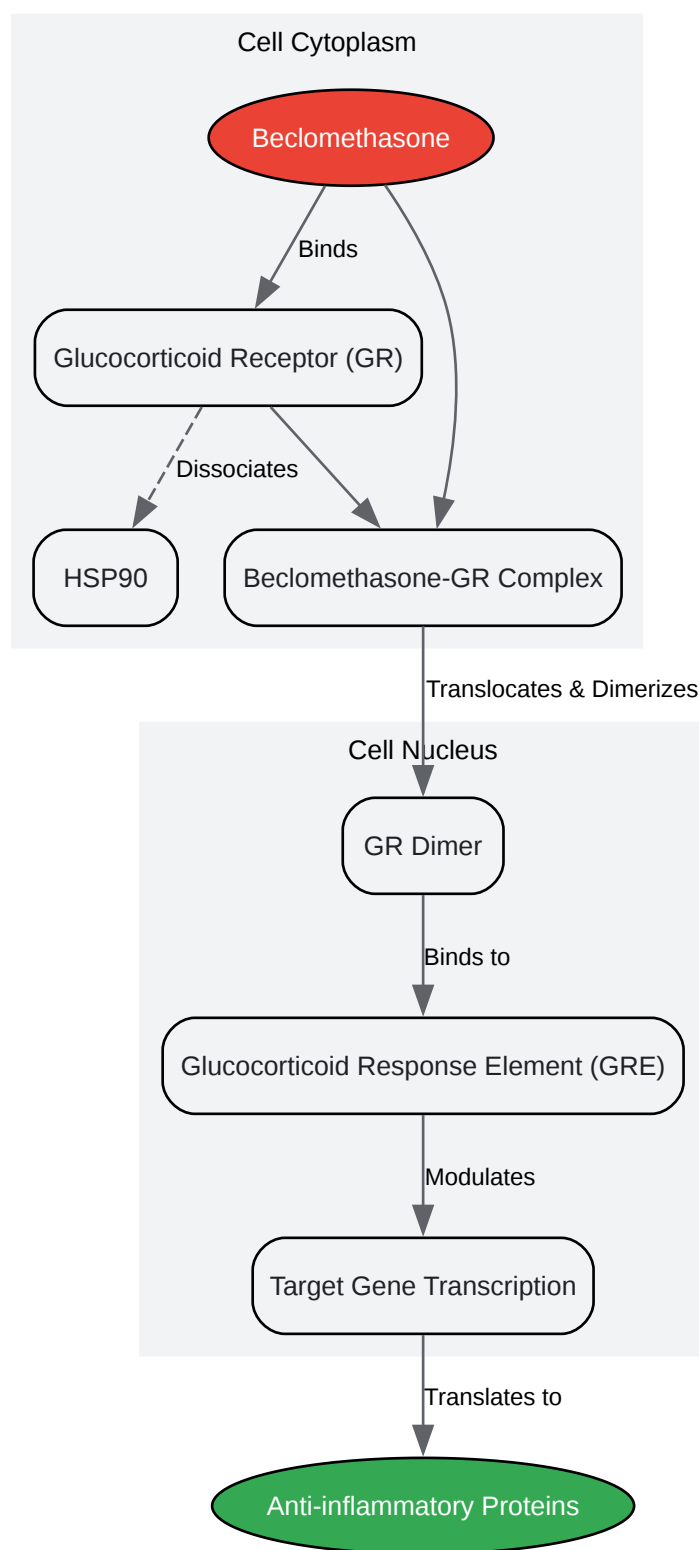
Visualizing the Workflow and Application

The following diagrams illustrate the experimental workflow for comparing the standards and the glucocorticoid signaling pathway where Beclomethasone acts.



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Figure 1. Experimental workflow for the comparative analysis of **Beclomethasone 17-Propionate-d5** standards.



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